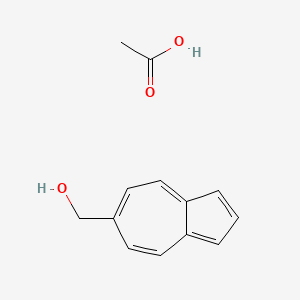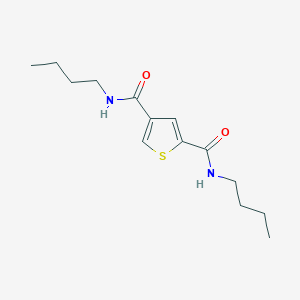
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two butyl groups attached to the nitrogen atoms of the carboxamide groups at positions 2 and 4 of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Carboxamide Groups: The carboxamide groups are introduced by reacting the thiophene ring with a suitable amine, such as butylamine, under appropriate conditions. This step often requires the use of coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
N-Butylation: The final step involves the N-butylation of the carboxamide groups. This can be achieved by reacting the intermediate compound with butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents like bromine, chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
科学研究应用
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and organic semiconductors.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
作用机制
The mechanism of action of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide depends on its specific application:
In Biological Systems: It may interact with enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific biological context.
In Materials Science: It functions as a semiconducting material, where its electronic properties are influenced by the conjugation of the thiophene ring and the presence of electron-donating or electron-withdrawing groups.
相似化合物的比较
Similar Compounds
N~2~,N~4~-Dimethylthiophene-2,4-dicarboxamide: Similar structure but with methyl groups instead of butyl groups.
N~2~,N~4~-Diethylthiophene-2,4-dicarboxamide: Similar structure but with ethyl groups instead of butyl groups.
N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide: Similar structure but with phenyl groups instead of butyl groups.
Uniqueness
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and electronic properties. The butyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
824953-92-6 |
|---|---|
分子式 |
C14H22N2O2S |
分子量 |
282.40 g/mol |
IUPAC 名称 |
2-N,4-N-dibutylthiophene-2,4-dicarboxamide |
InChI |
InChI=1S/C14H22N2O2S/c1-3-5-7-15-13(17)11-9-12(19-10-11)14(18)16-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18) |
InChI 键 |
URWBRVPXEYCMFQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC(=CS1)C(=O)NCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


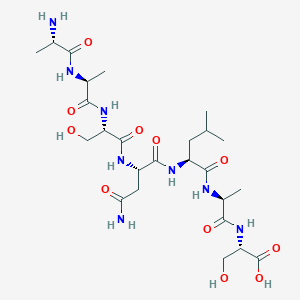
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
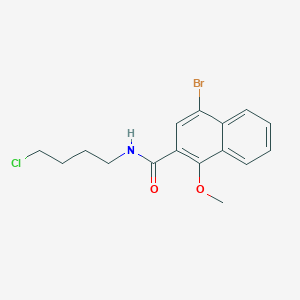
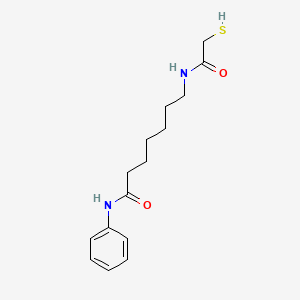


![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
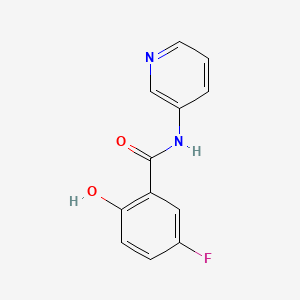
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
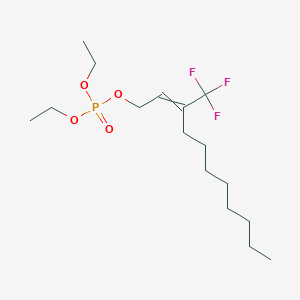
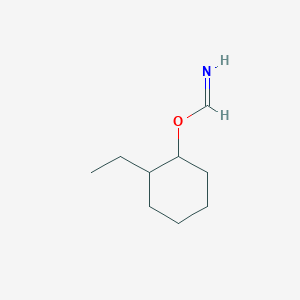
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
